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Compound of Interest

Compound Name:
Pomaglumetad methionil

hydrochloride

Cat. No.: B8137013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration

routes, and experimental protocols for pomaglumetad methionil (also known as LY2140023) in

preclinical animal studies. The information is intended to guide researchers in designing and

conducting experiments to evaluate the therapeutic potential of this mGlu2/3 receptor agonist.

Introduction
Pomaglumetad methionil is a prodrug of pomaglumetad (LY404039), a selective and potent

agonist of metabotropic glutamate receptors 2 and 3 (mGluR2/3).[1] These receptors are

primarily located presynaptically and are involved in the modulation of glutamatergic

neurotransmission.[2] By activating these Gαi/o-coupled receptors, pomaglumetad reduces the

presynaptic release of glutamate.[3] This mechanism of action has made it a compound of

interest for psychiatric and neurological disorders characterized by glutamate dysregulation,

such as schizophrenia.[4] Animal models are crucial for elucidating the pharmacological profile

and therapeutic efficacy of pomaglumetad methionil.[5]

Quantitative Data Summary
The following tables summarize the reported dosages of pomaglumetad methionil and its active

metabolite, pomaglumetad, in rodent studies.
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Table 1: Pomaglumetad Methionil Dosage in Rat Studies

Animal Model
Route of
Administration

Dosage Range
Dosing
Frequency

Key Findings

Methylazoxymet

hanol acetate

(MAM) model of

schizophrenia

Intraperitoneal

(i.p.)
1, 3, 10 mg/kg

Acute or

repeated daily for

14 days

Dose-

dependently

reduced the

number of

spontaneously

active dopamine

neurons in the

VTA.[6]

MAM model of

schizophrenia

Intraperitoneal

(i.p.)
1, 3 mg/kg Acute

Improved novel

object

recognition

performance.[7]

Normal Sprague-

Dawley rats

Intraperitoneal

(i.p.)
3 mg/kg Acute

Prevented

restraint stress-

induced increase

in dopamine

neuron activity.

[7]

Normal Sprague-

Dawley rats
Oral (p.o.) 3-300 mg/kg

Once daily for 7

days

Dose-

dependently

increased

dopamine

metabolite levels

(DOPAC and

HVA).

Table 2: Pomaglumetad (LY404039) Dosage in Rodent Studies
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Animal Model
Route of
Administration

Dosage Range
Dosing
Frequency

Key Findings

Wild-type,

mGluR2-/-, and

mGluR3-/- mice

Not specified 10 mg/kg Acute

Reduced PCP-

induced

hyperlocomotor

activity in wild-

type and

mGluR3-/- mice,

but not in

mGluR2-/- mice.

[3][5]

Overnight-fasted

rats
Intravenous (i.v.) Not specified Single dose

Resulted in an

AUC0-24 of 2.9

μgh/mL and a

Cmax of 7.5

μg/mL.[8]

Overnight-fasted

rats
Oral (p.o.) Not specified Single dose

Resulted in an

AUC0-24 of 7.2

μgh/mL and a

Cmax of 4.0

μg/mL, with an

oral

bioavailability of

63%.[8]

Note on Mouse Studies: Specific dosage information for pomaglumetad methionil in mouse

behavioral paradigms such as the fear-potentiated startle and marble burying tests is limited in

the currently available literature. Researchers are advised to perform dose-response studies to

determine the optimal dosage for their specific experimental conditions. Based on the effective

dose of the active compound (LY404039) in mice, a starting dose range for pomaglumetad

methionil could be extrapolated, taking into account its prodrug nature.

Experimental Protocols
Protocol 3.1.1: Intraperitoneal (i.p.) Injection in Rats
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Materials:

Pomaglumetad methionil (LY2140023) powder

0.9% sterile saline

1M NaOH solution

Sterile microcentrifuge tubes

Vortex mixer

pH meter or pH strips

Sterile syringes and needles

Procedure:

1. Weigh the required amount of pomaglumetad methionil powder.

2. Dissolve the powder in 0.9% sterile saline to the desired concentration (e.g., for a 1 mg/kg

dose in a rat receiving a 1 ml/kg injection volume, the concentration would be 1 mg/ml).[9]

3. Pomaglumetad methionil may require pH adjustment for complete dissolution. Add 1M

NaOH dropwise while vortexing until the powder is fully dissolved and the pH of the

solution is approximately 7.[9]

4. Confirm the final pH is neutral.

5. Administer the solution via intraperitoneal injection at a volume of 1 ml/kg body weight. For

a 10 mg/kg dose, a higher volume of 3 ml/kg may be necessary for solubility.[6]

6. The vehicle control group should receive 0.9% sterile saline adjusted to the same pH.[9]

Protocol 3.1.2: Oral Gavage in Rodents

Materials:

Pomaglumetad methionil (LY2140023) powder

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8530391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8530391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7547679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8530391/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8137013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vehicle (e.g., water, 0.5% methylcellulose, or a suspension vehicle like 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% saline)

Homogenizer or sonicator

Oral gavage needles (size appropriate for the animal)

Sterile syringes

Procedure:

1. Prepare the chosen vehicle.

2. Weigh the required amount of pomaglumetad methionil powder.

3. Suspend or dissolve the powder in the vehicle to the desired concentration. Use of a

homogenizer or sonicator may be necessary to achieve a uniform suspension.

4. Ensure the final formulation is a homogenous suspension or clear solution before each

administration.

5. Administer the formulation via oral gavage using a proper technique to minimize stress

and risk of injury to the animal.

6. The vehicle control group should receive the same vehicle without the drug.

Protocol 3.2.1: Novel Object Recognition (NOR) in Rats

This test assesses recognition memory.[10]

Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm). A set of identical objects for the

familiarization phase and a set of novel objects for the testing phase.

Habituation: For 2-3 consecutive days, allow each rat to explore the empty arena for 5-10

minutes.

Familiarization (Day 1): Place two identical objects in the arena. Allow the rat to explore the

objects for a set period (e.g., 5 minutes).
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Testing (Day 2): After a retention interval (e.g., 24 hours), place one of the familiar objects

and one novel object in the arena. Allow the rat to explore for a set period (e.g., 5 minutes).

Data Analysis: Record the time spent exploring each object. Exploration is defined as the

nose of the animal being within 2 cm of the object and oriented towards it. Calculate the

discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total

exploration time). A higher discrimination index indicates better recognition memory.[6]

Protocol 3.2.2: Fear-Potentiated Startle (FPS) in Mice

This paradigm is used to assess fear and anxiety.

Apparatus: A startle response system with a chamber that can deliver a conditioned stimulus

(CS; e.g., light) and an unconditioned stimulus (US; e.g., mild foot shock), and measure the

acoustic startle response.

Acclimation: Place the mouse in the startle chamber for a 5-10 minute acclimation period.

Training (Day 1): Present a series of CS-US pairings (e.g., 10 pairings of a 30-second light

followed by a 0.5-second, 0.5 mA foot shock).

Testing (Day 2): Place the mouse back in the chamber. Present a series of acoustic startle

stimuli (e.g., 100 dB white noise bursts) both in the presence and absence of the CS (light).

Data Analysis: Measure the amplitude of the startle response. The fear-potentiated startle is

the difference in the startle amplitude in the presence of the CS compared to its absence.

Anxiolytic compounds are expected to reduce this difference.

Protocol 3.2.3: Marble Burying Test in Mice

This test is used to screen for anxiolytic and anti-compulsive-like behaviors.

Apparatus: A standard mouse cage filled with 5 cm of bedding. 20-25 glass marbles.

Procedure:

1. Evenly space the marbles on the surface of the bedding.
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2. Gently place a single mouse in the cage.

3. Leave the mouse undisturbed for 30 minutes.

4. After 30 minutes, remove the mouse from the cage.

5. Count the number of marbles that are at least two-thirds buried in the bedding.

Data Analysis: Compare the number of buried marbles between the drug-treated and

vehicle-treated groups. A decrease in the number of buried marbles is indicative of an

anxiolytic or anti-compulsive effect.
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Caption: Signaling cascade following mGluR2/3 activation by pomaglumetad.
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Caption: General workflow for preclinical animal studies with pomaglumetad.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b8137013?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8137013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8137013?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8137013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

